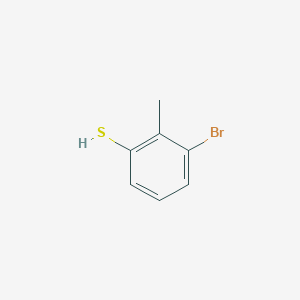

3-Bromo-2-methylthiophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOFHMZWMVHVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Aspects of 3 Bromo 2 Methylthiophenol Transformations

Reactions Involving the Thiophenol Functional Group

The thiophenol group, consisting of a hydroxyl group analogue where sulfur replaces oxygen, dictates a significant portion of the molecule's reactivity. The sulfur atom's nucleophilicity and its susceptibility to oxidation are key features in its chemical transformations.

Oxidation Chemistry of the Thiol Moiety

The thiol group (-SH) in 3-Bromo-2-methylthiophenol is readily oxidized. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. The oxidation to disulfides is a particularly common transformation for thiols. mdpi.comnih.gov This process involves the coupling of two thiol molecules with the concomitant loss of two hydrogen atoms.

Nucleophilic Reactions of the Sulfur Atom

The sulfur atom in the thiol group is an effective nucleophile due to its polarizability and the presence of lone pair electrons. msu.edumasterorganicchemistry.comlibretexts.org This nucleophilicity allows it to participate in a variety of substitution and addition reactions. For instance, it can react with electrophiles such as alkyl halides to form thioethers. The acidity of the thiol proton facilitates the formation of the thiolate anion, which is an even more potent nucleophile. masterorganicchemistry.comlibretexts.org

Formation of Thioethers, Disulfides, and Sulfonium (B1226848) Salts

Thioethers: The synthesis of thioethers from this compound can be achieved through nucleophilic substitution reactions where the sulfur atom attacks an electrophilic carbon. organic-chemistry.orgresearchgate.netnih.govnih.gov For example, reaction with an alkyl halide in the presence of a base to deprotonate the thiol results in the formation of a new carbon-sulfur bond.

Disulfides: As mentioned, oxidation of this compound leads to the formation of a disulfide. This can be achieved using a variety of oxidizing agents. The reaction involves the formation of a sulfur-sulfur bond between two molecules of the starting material. mdpi.comnih.govresearchgate.netchemrxiv.org

Sulfonium Salts: The sulfur atom in thioethers derived from this compound can be further alkylated to form sulfonium salts. msu.eduresearchgate.netnih.govnih.govgoogle.comthieme-connect.de These salts are characterized by a positively charged sulfur atom bonded to three organic substituents. The formation of sulfonium salts highlights the continued nucleophilicity of the sulfur atom even after its incorporation into a thioether.

Reactions at the Aromatic Bromine Center

The bromine atom attached to the aromatic ring serves as a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. Its participation in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways are of significant synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. nih.govyoutube.com The carbon-bromine bond in this compound is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for these transformations. researchgate.net

Suzuki Reaction: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.comyoutube.comyonedalabs.com The Suzuki reaction is widely used for the formation of biaryl compounds. The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.orgyoutube.com

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgucsb.edupitt.edunih.gov This reaction is typically co-catalyzed by palladium and copper salts and requires a base. The key steps are the formation of a copper acetylide, oxidative addition of the aryl bromide to palladium(0), and subsequent transmetalation and reductive elimination.

Stille Reaction: In the Stille reaction, the coupling partner for the aryl bromide is an organotin compound (organostannane). wikipedia.orglibretexts.orgyoutube.comnih.govwiley-vch.de This reaction is known for its tolerance of a wide range of functional groups. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination. wikipedia.orglibretexts.orgwiley-vch.de

Below is an interactive table summarizing these palladium-catalyzed cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki | Organoboron (e.g., boronic acid) | Palladium catalyst and a base | Forms biaryl compounds; generally low toxicity of boron reagents. wikipedia.orglibretexts.org |

| Sonogashira | Terminal alkyne | Palladium and copper co-catalysts with a base | Synthesizes aryl alkynes; mild reaction conditions. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin (organostannane) | Palladium catalyst | Tolerates a wide variety of functional groups; organotin reagents can be toxic. wikipedia.orglibretexts.orgyoutube.com |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, substitution can occur under certain conditions, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgnih.govyoutube.comlibretexts.orglibretexts.org In the case of this compound, the presence of the bromine atom, a good leaving group, can facilitate nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate (Meisenheimer complex). libretexts.orglibretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. The rate of this reaction is influenced by the nature of the nucleophile and the presence of any activating or deactivating groups on the aromatic ring.

Metal-Halogen Exchange Reactions and Electrophilic Quenching

Metal-halogen exchange represents a fundamental transformation for aryl halides like this compound, converting the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-metal bond. wikipedia.org This reaction is most commonly achieved using organolithium reagents, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), typically at cryogenic temperatures (-78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). ias.ac.intcnj.edu

The process involves the treatment of this compound with an alkyllithium reagent. The exchange is generally a fast and kinetically controlled process, often proceeding more rapidly than other potential side reactions, such as deprotonation of the phenolic hydroxyl group or nucleophilic attack on other parts of the molecule, especially at low temperatures. wikipedia.orgtcnj.edu The reaction rate for exchange typically follows the trend I > Br > Cl. wikipedia.orgprinceton.edu This transformation generates a potent aryllithium intermediate, 2-lithio-6-methylthiophenol, which is a powerful nucleophile poised for further functionalization.

Following its in situ generation, this aryllithium species can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the regioselective introduction of a diverse array of substituents at the C3 position of the original phenol (B47542) ring. The versatility of this method is highlighted by the range of electrophiles that can be employed. tcnj.edu

Table 1: Examples of Electrophilic Quenching of Lithiated this compound

| Electrophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Proton source | H₂O |  | 2-Methylthiophenol |

| Alkyl halide | CH₃I |  | 2-Methyl-6-(methylthio)phenol |

| Carbonyl compound (Ketone) | Acetone ((CH₃)₂CO) |  | 2-(1-Hydroxy-1-methylethyl)-6-(methylthio)phenol |

| Carbonyl compound (Aldehyde) | Benzaldehyde (B42025) (C₆H₅CHO) |  | 2-(Hydroxy(phenyl)methyl)-6-(methylthio)phenol |

| Carbon dioxide | CO₂ |  | 3-Hydroxy-2-(methylthio)benzoic acid |

| Silyl halide | Trimethylsilyl chloride ((CH₃)₃SiCl) |  | 2-(Methylthio)-6-(trimethylsilyl)phenol |

Reactions of the Methyl Group

The term "benzylic" typically refers to a position directly attached to a benzene (B151609) ring. In this compound, the methyl group is attached to a sulfur atom, not the aromatic ring, so it does not possess true benzylic C-H bonds. However, the S-methyl group can still undergo various functionalization reactions characteristic of aryl methyl thioethers.

One common transformation is the oxidation of the sulfur atom. Using mild oxidizing agents, the sulfide (B99878) can be converted to a sulfoxide (B87167), forming 3-Bromo-2-(methylsulfinyl)phenol. With stronger oxidizing agents, further oxidation to the sulfone, 3-Bromo-2-(methylsulfonyl)phenol, can be achieved. The introduction of oxygen at the sulfur center alters the electronic properties of the group and can activate the adjacent methyl C-H bonds, making them more acidic and susceptible to deprotonation and subsequent derivatization.

Direct C-H functionalization of the S-methyl group is challenging but can be achieved under specific conditions, often involving radical intermediates or transition metal catalysis. For instance, copper-catalyzed methods have been developed for the direct sulfoxidation of aromatic methyl thioethers via C(sp³)–H bond activation. mdpi.com While not specifically documented for this compound, these methods provide a plausible route for forming a new C-C bond at the methyl group, leading to derivatives like 3-Bromo-2-(ethylthio)phenol if reacted with a methylating agent post-activation.

Electrophilic Aromatic Substitution on the Benzene Ring of this compound

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of various functional groups onto the benzene ring. libretexts.org The regiochemical outcome of EAS on a substituted benzene is dictated by the electronic properties of the existing substituents. wikipedia.orglibretexts.org In this compound, the ring is substituted with a hydroxyl (-OH), a methylthio (-SMe), and a bromo (-Br) group.

Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. quora.comquora.comlumenlearning.com

Methylthio (-SMe) group: An activating, ortho, para-directing group, also capable of resonance donation.

Bromo (-Br) group: A deactivating, yet ortho, para-directing group. It withdraws electron density inductively but can donate via resonance. organicchemistrytutor.com

The powerful activating and directing effect of the hydroxyl group is expected to dominate the regioselectivity of the reaction. quora.com It directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The C6 position is sterically hindered by the adjacent methylthio group. Therefore, electrophilic substitution is strongly favored at the C4 position, which is para to the strongly activating hydroxyl group and ortho to the deactivating bromo group.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Given the activated nature of the phenol ring, these reactions may proceed under milder conditions than those required for benzene itself. quora.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile (E⁺) | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Bromo-2-(methylthio)-4-nitrophenol |

| Halogenation (Bromination) | Br₂, FeBr₃ (or no catalyst) | Br⁺ | 3,4-Dibromo-2-(methylthio)phenol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Bromo-4-hydroxy-3-(methylthio)benzenesulfonic acid |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | 5-Bromo-4-methyl-2-(methylthio)phenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(5-Bromo-4-hydroxy-3-(methylthio)phenyl)ethanone |

Comprehensive Studies on Reaction Mechanisms and Kinetics

While specific kinetic studies on this compound are not extensively documented, the mechanisms of its key transformations can be understood from well-established principles of physical organic chemistry.

Metal-Halogen Exchange: The mechanism of lithium-halogen exchange is complex and can be influenced by factors like solvent and temperature. stackexchange.com Two primary pathways are generally considered. One is a nucleophilic pathway involving the formation of a reversible, intermediate "ate-complex," where the carbanion of the alkyllithium attacks the halogen atom. wikipedia.orgprinceton.edu The alternative is a radical-based mechanism involving single-electron transfer steps. stackexchange.com For aryl bromides, the formation of an ate-complex is a widely supported intermediate step.

The starting material, this compound, is achiral. Therefore, any reaction performed with achiral reagents will result in either an achiral product or a racemic mixture of chiral products. lumenlearning.com

A new stereocenter can be generated if a reaction creates a tetrahedral carbon with four different substituents. libretexts.org A prime example of this would be the electrophilic quenching of the lithiated intermediate with a prochiral electrophile, such as a ketone (e.g., acetone) or an aldehyde (e.g., benzaldehyde).

For instance, the reaction of 2-lithio-6-methylthiophenol with benzaldehyde involves the nucleophilic addition of the aryllithium to the sp²-hybridized carbonyl carbon. libretexts.org This carbon becomes a new stereocenter in the product, 2-(Hydroxy(phenyl)methyl)-6-(methylthio)phenol. Because the carbonyl group is planar, the aryllithium can attack from either the re or si face with equal probability. youtube.comlibretexts.org In the absence of any chiral auxiliary or catalyst, this leads to the formation of both (R) and (S) enantiomers in equal amounts, resulting in a racemic mixture. stereoelectronics.org If a diastereomeric product could be formed, the ratio would be determined by the relative energies of the diastereomeric transition states.

Advanced Applications of 3 Bromo 2 Methylthiophenol As a Versatile Chemical Building Block

Precursor for Sulfur-Containing Heterocyclic Systems

The strategic placement of a bromine atom and a methylthio group ortho to each other on a benzene (B151609) ring makes 3-bromo-2-methylthiophenol a plausible, though currently undocumented, candidate for the synthesis of various sulfur-containing heterocycles through intramolecular cyclization or cross-coupling reactions.

Synthesis of Thiophene (B33073) and Benzothiophene (B83047) Derivatives

While no specific examples of the synthesis of thiophene or benzothiophene derivatives directly from this compound are available in the literature, the general reactivity of related o-halothiophenols or their protected forms is well-established. These precursors are commonly used in metal-catalyzed cross-coupling and cyclization reactions to form the benzothiophene core. For instance, palladium- or copper-catalyzed reactions of o-halothiophenols with alkynes are a standard method for constructing 2- or 3-substituted benzothiophenes.

Theoretically, this compound could be demethylated to the corresponding thiophenol and then undergo a palladium-catalyzed intramolecular cyclization or react with an appropriate coupling partner to form a benzothiophene ring.

Table 1: General Strategies for Benzothiophene Synthesis from Related Precursors

| Reaction Type | Precursors | Catalyst/Reagents | Product Class |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | o-Alkynyl-halobenzenes | Pd catalyst, Base | Substituted Benzothiophenes |

| Copper-Catalyzed Thiolation-Annulation | 2-Bromo alkynylbenzenes | CuI, Sodium Sulfide (B99878) | 2-Substituted Benzothiophenes |

Construction of Complex Polycyclic Sulfur Heterocycles

The synthesis of complex, multi-ring sulfur heterocycles often involves annulation strategies where a benzothiophene core is further functionalized and fused with other aromatic or heterocyclic rings. Building blocks with multiple reactive sites are crucial for such constructions. While there is no specific data on this compound for this purpose, related polysubstituted thiophenes and benzothiophenes are known to undergo oxidative annulations to form sulfur-containing polycyclic aromatic compounds. A molecule like this compound could theoretically be converted into a functionalized benzothiophene, which could then serve as a platform for further cyclization reactions to build more complex structures, such as naphtho[b]thiophenes or thienoacenes.

Building Block for Electroactive and Photoactive Organic Materials

Thiophene and benzothiophene units are fundamental components in many organic electronic materials due to their electron-rich nature and rigid, planar structure, which facilitates π-π stacking and charge transport.

Integration into Conjugated Polymers for Organic Electronics

Conjugated polymers based on thiophene derivatives are widely used in organic electronics. The synthesis of these materials often relies on the polymerization of di-functionalized monomers, typically di-halogenated or di-stannylated thiophenes, via cross-coupling reactions like Suzuki or Stille coupling.

Although no studies have reported the use of this compound to create a monomer for conjugated polymers, it is conceivable that it could be chemically modified to form a polymerizable unit. For example, further functionalization of the aromatic ring could introduce a second reactive site for polymerization, leading to the incorporation of a substituted benzothiophene-like unit into a polymer backbone. Such donor-acceptor copolymers are a major focus in the development of new materials for organic electronics.

Synthesis of Advanced Organic Photovoltaic Components

In the field of organic photovoltaics (OPVs), there is a continuous search for new donor and acceptor materials to improve power conversion efficiencies. Fused-thiophene derivatives are prominent in these materials due to their tunable electronic properties and broad absorption spectra.

There is no documented use of this compound in the synthesis of OPV components. However, functionalized thiophenol derivatives can be used to synthesize donor-acceptor chromophores or polymer building blocks. The bromo- and methylthio- functionalities on this compound could potentially be used to link electron-donating and electron-accepting moieties, a key design principle in materials for OPVs. Halogenated thiophenes have also been explored as solvent additives to optimize the morphology of the active layer in organic solar cells.

Table 2: Key Compound Classes in Organic Photovoltaics

| Material Type | Role in OPV | Common Structural Units |

|---|---|---|

| Conjugated Polymers | Donor | Poly(3-hexylthiophene), Benzodithiophene |

| Small Molecules | Donor or Acceptor | Fused Thiophenes, Perylene Diimides |

Intermediate in the Formation of Sophisticated Molecular Architectures

Beyond heterocycles and polymers, versatile building blocks are essential for creating complex, three-dimensional molecular structures with specific functions. The reactivity of the C-Br and S-CH₃ bonds in this compound suggests its potential as an intermediate in multi-step syntheses. For example, the bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The sulfur atom could be involved in cyclization reactions or act as a coordinating site in supramolecular chemistry. Despite this potential, the scientific literature does not currently contain specific examples of this compound being used as an intermediate in the formation of such sophisticated molecular architectures.

Applications in Natural Product Synthesis

The inherent functionalities of this compound make it a promising scaffold for the synthesis of certain classes of natural products, particularly those containing sulfur and halogen atoms, which are known for their diverse biological activities. The bromine atom serves as a key functional handle for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the elaboration of the aromatic core with complex side chains, a common strategy in the total synthesis of intricate natural products.

The methylthio and hydroxyl groups can be further manipulated to introduce other functionalities or to form heterocyclic rings. For instance, the phenol (B47542) group can be converted into an ether, while the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, thereby modulating the electronic properties and biological activity of the target molecule. Although specific total syntheses employing this compound are not widely reported, its potential as a precursor to key intermediates is evident. For example, it could be envisioned as a starting material for the synthesis of brominated marine natural products, which often exhibit potent antimicrobial and anticancer properties. The synthesis of various natural bromophenols and their derivatives has been a subject of interest due to their biological activities, including enzyme inhibition. nih.govresearchgate.net

Below is a hypothetical synthetic sequence illustrating the potential use of this compound in the construction of a complex molecular fragment.

| Reaction Step | Reactants | Reagents and Conditions | Product | Potential Application |

| 1. Suzuki Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 90°C | 3-Aryl-2-methylthiophenol | Core structure for bioactive diaryl ethers |

| 2. O-Alkylation | 3-Aryl-2-methylthiophenol | Alkyl halide, K₂CO₃, Acetone, reflux | 3-Aryl-2-methylthioanisole derivative | Intermediate for further functionalization |

| 3. Oxidation | 3-Aryl-2-methylthioanisole derivative | m-CPBA, CH₂Cl₂, 0°C to rt | 3-Aryl-2-methylsulfinylanisole derivative | Introduction of a chiral sulfoxide center |

Development of Novel Organic Scaffolds for Material Science

In the realm of material science, functionalized thiophenols are valuable precursors for the synthesis of advanced organic materials, including conducting polymers and organic semiconductors. The presence of the sulfur atom in this compound is particularly significant, as sulfur-containing compounds are known to exhibit interesting electronic and optical properties. The bromine atom provides a convenient site for polymerization reactions, such as Stille or Suzuki polycondensation, to create novel conjugated polymers.

The methylthio group can influence the solubility and processability of the resulting polymers, as well as modulate their electronic band gap and charge transport properties. Thiol-functionalized polymers have been explored for various applications, including heavy metal adsorption and the development of self-healing materials. mdpi.commdpi.com The incorporation of a thiophenol-derived monomer like this compound could lead to materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The following table outlines a potential pathway for the synthesis of a novel polymer utilizing this compound as a key monomer.

| Polymerization Step | Monomer(s) | Polymerization Method | Resulting Polymer Scaffold | Potential Material Application |

| 1. Monomer Synthesis | This compound | Stannylation (e.g., with hexamethylditin) | 3-(Trimethylstannyl)-2-methylthiophenol | Precursor for Stille polycondensation |

| 2. Polymerization | Stannylated monomer, Dibromo-co-monomer | Stille Polycondensation with a Pd catalyst | Poly(methylthiophenylene)-based polymer | Organic semiconductor in OFETs |

| 3. Post-polymerization Modification | Resulting polymer | Demethylation of the thioether | Poly(mercaptophenylene)-based polymer | Sensor material for heavy metal ions |

Strategic Importance in Fine Chemical and Specialty Material Manufacturing

The strategic value of this compound in the fine chemical and specialty material sectors lies in its versatility as a multifunctional intermediate. The synthesis of brominated thiophenols has been a subject of industrial interest, for example, for their use as rubber peptizers. google.com The indirect methods often required for the synthesis of such compounds underscore their status as specialty chemicals. google.com

In the agrochemical sector, sulfur-containing compounds are widely used as fungicides and herbicides. researchgate.net The ability to introduce both a sulfur and a bromine atom in a specific orientation on an aromatic ring makes this compound a valuable starting point for the development of new crop protection agents.

The table below summarizes the potential industrial applications of this compound and its derivatives.

| Industrial Sector | Potential Application of this compound | Key Functional Group(s) Utilized | Example of a Potential Downstream Product |

| Pharmaceuticals | Intermediate for API synthesis | Bromo, Thiophenol | Novel anti-inflammatory or anticancer agents |

| Agrochemicals | Precursor for fungicides or herbicides | Thiophenol, Bromo | New generation of crop protection chemicals |

| Specialty Polymers | Monomer for high-performance polymers | Bromo, Methylthio | Conductive polymers for electronic devices |

| Rubber Industry | Precursor to rubber additives | Thiophenol | Vulcanization accelerators or peptizers |

Spectroscopic and Structural Elucidation Techniques for 3 Bromo 2 Methylthiophenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For derivatives of 3-Bromo-2-methylthiophenol, both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to unambiguously assign all proton and carbon signals.

Advanced ¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of a this compound derivative provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum is of particular interest, typically showing three signals corresponding to the protons on the benzene (B151609) ring. The electron-withdrawing nature of the bromine atom and the electron-donating effects of the methylthio (-SCH₃) and thiol (-SH) groups influence the chemical shifts of these aromatic protons. The methyl group protons of the methylthio substituent will appear as a distinct singlet, typically in the upfield region.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the parent this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The carbon atoms directly bonded to the bromine and sulfur atoms will have their chemical shifts significantly influenced by these heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects and data from analogous compounds. Actual values may vary depending on the solvent and specific derivative.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SCH₃ | 2.3 - 2.5 (singlet) | 15 - 20 |

| -SH | 3.4 - 3.8 (singlet, broad) | N/A |

| Aromatic H-4 | 7.1 - 7.3 (doublet) | 125 - 130 |

| Aromatic H-5 | 6.9 - 7.1 (triplet) | 128 - 132 |

| Aromatic H-6 | 7.2 - 7.4 (doublet) | 130 - 135 |

| Aromatic C-1 (-SH) | N/A | 135 - 140 |

| Aromatic C-2 (-SCH₃) | N/A | 138 - 142 |

| Aromatic C-3 (-Br) | N/A | 115 - 120 |

Two-Dimensional NMR Experiments for Connectivity and Proximity (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a this compound derivative, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atom they are attached to. This is crucial for definitively assigning the carbon signals. For instance, the aromatic proton signal at a specific chemical shift will show a cross-peak with the signal of the carbon it is bonded to in the ¹³C spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The IR and Raman spectra of this compound derivatives provide characteristic signals that confirm the presence of key functional groups.

S-H Stretch: The thiol group exhibits a characteristic, though often weak, stretching vibration in the IR spectrum in the range of 2550-2600 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl group's C-H stretching vibrations are observed in the region of 2850-2960 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibration is typically found in the fingerprint region, around 600-800 cm⁻¹, and can sometimes be difficult to assign definitively.

C-Br Stretch: The carbon-bromine stretch is a low-frequency vibration, usually appearing in the 500-650 cm⁻¹ range in the IR spectrum.

Raman spectroscopy is often complementary to IR, particularly for identifying symmetric non-polar bonds. The C-S and C-Br bonds, as well as the aromatic ring vibrations, can produce distinct signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-S Stretch | 600 - 800 | Medium to Weak |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For a this compound derivative, HRMS is particularly useful due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

The exact mass measurement from HRMS can distinguish between different chemical formulas that might have the same nominal mass. For example, the calculated exact mass for C₇H₇⁷⁹BrOS is 217.9428, and for C₇H₇⁸¹BrOS is 219.9407. Observing this pair of ions at high resolution provides strong evidence for the proposed elemental composition.

Lack of Specific Research Data for this compound Precludes Article Generation

The user's request specified a thorough and scientifically accurate article structured around several key areas of computational chemistry, including:

Quantum Chemical Calculations: Focusing on Density Functional Theory (DFT) for geometry optimization and ab initio methods for electronic structure determination.

Molecular Orbital Analysis: Including Frontier Molecular Orbital (HOMO-LUMO) and Natural Bond Orbital (NBO) analyses.

Spectroscopic Parameter Simulation: The prediction and simulation of spectroscopic data.

The instructions also mandated the inclusion of data tables and detailed research findings specific to "this compound."

While searches yielded general information on the computational analysis of related compounds, such as other substituted thiophenols, no studies were found that provided the specific optimized geometry, energy minima, electronic structure details, HOMO-LUMO energy values, NBO analysis, or simulated spectroscopic parameters for "this compound" itself.

Without access to this foundational data, it is not possible to generate an article that would meet the requirements of being thorough, informative, and scientifically accurate for each specified subsection. Creating data tables or discussing detailed findings would be speculative and would not adhere to the high standards of scientific accuracy requested. Therefore, the generation of the article as outlined cannot be completed at this time.

Computational and Theoretical Investigations of 3 Bromo 2 Methylthiophenol

Prediction and Simulation of Spectroscopic Parameters

Computational ¹H NMR and ¹³C NMR Chemical Shift Prediction

No published studies were found that present computationally predicted ¹H NMR or ¹³C NMR chemical shifts for 3-Bromo-2-methylthiophenol. While general methods for predicting NMR spectra using computational approaches like Density Functional Theory (DFT) are well-established, specific calculations and resulting data for this compound are not available in the scientific literature.

Simulated IR and UV-Vis Spectra for Experimental Comparison

There are no available research articles or datasets containing simulated Infrared (IR) or UV-Visible (UV-Vis) spectra for this compound. Computational chemistry techniques, such as Time-Dependent Density Functional Theory (TD-DFT), are standard for simulating such spectra, but the application of these methods to this compound has not been documented in accessible literature.

Reaction Pathway and Transition State Computations

Energetic Profiles of Chemical Transformations

A search for computational studies on the energetic profiles of chemical transformations involving this compound yielded no results. There are no published data on the computed activation energies, transition state geometries, or reaction coordinates for reactions where this compound acts as a reactant or product.

Computational Insights into Regio- and Chemoselectivity

No theoretical investigations into the regio- and chemoselectivity of reactions involving this compound have been published. While computational models are frequently used to predict selectivity in organic reactions, such analyses for this specific molecule are not present in the current body of scientific work.

Conformational Analysis and Intermolecular Interactions

Exploration of Stable Conformations and Rotational Barriers

There is no published research detailing the conformational analysis of this compound. Consequently, information regarding its stable conformers, relative energies, and the rotational barriers associated with the thiol or methyl groups is not available.

Compound Names

As no specific data or related compounds could be discussed in the context of the requested outline, a table of compound names has been omitted.

Studies on Hydrogen Bonding and Other Non-Covalent Interactions

Computational and theoretical investigations into the non-covalent interactions of this compound provide crucial insights into its molecular recognition, crystal packing, and potential biological activity. While specific experimental and extensive computational studies on this exact molecule are not widely documented, theoretical principles and analyses of analogous compounds allow for a detailed understanding of the expected hydrogen bonding and other non-covalent interactions. These interactions are pivotal in governing the supramolecular chemistry of the compound. nih.govfrontiersin.org

The structure of this compound, featuring a hydroxyl group (in its tautomeric thione form or through interaction with proton donors), a sulfur atom, a bromine atom, and an aromatic ring, allows for a variety of non-covalent interactions. These include classical hydrogen bonds, weaker C-H···π interactions, halogen bonds, and π-stacking. nih.govfrontiersin.org Computational methods, such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots, are instrumental in characterizing and quantifying these weak forces. nih.govnih.gov

Hydrogen Bonding

The primary hydrogen bond donor in this compound is the thiol (-SH) group. The sulfur-hydrogen bond can engage in hydrogen bonding with suitable acceptors. Due to the lower electronegativity of sulfur compared to oxygen, S-H···A hydrogen bonds are generally weaker than O-H···A bonds. However, they still play a significant role in determining molecular conformation and crystal packing.

In computational models of similar phenolic and thiophenolic compounds, intramolecular hydrogen bonds are often observed to stabilize the molecular conformation. nih.gov For this compound, an intramolecular S-H···Br hydrogen bond could potentially form, creating a pseudo-cyclic motif. Such intramolecular interactions can influence the compound's chemical reactivity and physical properties.

In the solid state and in solution, intermolecular hydrogen bonds are expected to be prevalent. The thiol group can act as a proton donor to another molecule's sulfur atom (S-H···S) or to the π-system of the aromatic ring (S-H···π). Studies on thiophenol dimers have revealed that π-stacked structures can be anchored by a long S-H···S hydrogen bond. nih.gov

Other Non-Covalent Interactions

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This occurs when an electrophilic region, known as a σ-hole, on the bromine atom interacts with a nucleophilic site on an adjacent molecule. researchgate.net These interactions, denoted as C-Br···A (where A is a Lewis base), are directional and can significantly influence crystal engineering.

π-Stacking: The aromatic ring of this compound can participate in π-π stacking interactions. These interactions are driven by a combination of electrostatic and dispersion forces and are crucial in the formation of layered structures in the solid state. nih.gov The substitution pattern on the aromatic ring can modulate the geometry and strength of these stacking interactions. nih.gov

C-H···π Interactions: The aromatic C-H bonds and the methyl C-H bonds can act as weak hydrogen bond donors to the π-system of a neighboring aromatic ring. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice. nih.gov

Computational Analysis of Non-Covalent Interactions

Modern computational tools provide quantitative and qualitative descriptions of these interactions. The QTAIM analysis can identify bond critical points (BCPs) associated with non-covalent interactions and characterize their strength based on the electron density at these points. nih.govnih.gov NCI plot analysis, on the other hand, allows for the visualization of non-covalent interactions in real space, distinguishing between attractive (like hydrogen and halogen bonds) and repulsive (steric clash) interactions. nih.gov

The energetics of these interactions can be calculated using high-level quantum chemical methods. For instance, the binding energies of dimers of similar aromatic compounds have been computed to elucidate the relative contributions of different non-covalent forces. nih.gov A hypothetical breakdown of interaction energies for a this compound dimer, based on typical values for similar systems, is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Calculated Interaction Energy (kJ/mol) |

| Hydrogen Bond | S-H | S | -8 to -15 |

| Halogen Bond | C-Br | S | -5 to -12 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | -10 to -20 |

| C-H···π | C-H (Aromatic) | Phenyl Ring | -2 to -5 |

Note: The data in this table is illustrative and represents typical ranges for these types of interactions in similar molecular systems. Specific computational studies on this compound are required for precise values.

Conclusion and Future Research Perspectives in 3 Bromo 2 Methylthiophenol Chemistry

Summary of Key Research Findings and Methodological Advancements

Dedicated research focusing exclusively on 3-Bromo-2-methylthiophenol is limited in current literature. However, the broader field concerning substituted thiophenols and the synthesis of aryl thioethers has seen remarkable progress. Key advancements that pave the way for future studies on this specific molecule include:

Robust C–S Cross-Coupling: The development of highly efficient transition-metal-catalyzed cross-coupling reactions remains the most significant advancement for the synthesis of aryl thioethers. nih.gov Methodologies like the Buchwald-Hartwig and Migita couplings, utilizing palladium catalysts, have become standard for forming C-S bonds from aryl halides and thiols. thieme-connect.comacsgcipr.org

Expansion to Base Metals: A notable trend is the move towards more sustainable and economical catalytic systems. Copper- and nickel-based catalysts are now widely used, often showing excellent activity and tolerance for various functional groups, which would be crucial for reactions involving a multi-functionalized substrate like this compound. acsgcipr.orgresearchgate.net

Understanding Thiol Chemistry: Fundamental studies on the reactivity of the thiol group have underscored its utility. Thiols and their corresponding thiolates are excellent nucleophiles, can be readily oxidized to form reversible disulfide bonds, and participate in radical-mediated reactions such as thiol-ene "click" chemistry. nih.govnih.gov This versatility is central to their application in materials science and biology.

Physicochemical Property Tuning: Research has demonstrated that substituents on thiophenol analogues significantly influence their properties, including acidity, nucleophilicity, and redox potential. nih.gov This knowledge is critical for predicting the behavior of this compound and designing its derivatives with tailored characteristics.

These methodological and conceptual advancements provide a comprehensive toolkit to begin a systematic exploration of this compound chemistry.

Emerging Synthetic Strategies and Catalytic Systems for Aryl Thioethers

The synthesis of aryl thioethers, the core structure resulting from the reaction of this compound, is a field of intense research. Future work on this compound will benefit from a host of emerging strategies designed to be more efficient, sustainable, and versatile. Traditional methods often rely on palladium catalysis, but the future lies in diversifying the catalytic arsenal (B13267) and reaction pathways. nih.govacsgcipr.org

Emerging trends include:

Heterogeneous and Single-Atom Catalysis: To address challenges of catalyst cost and product contamination, research is shifting towards heterogeneous catalysts, such as metals or single-atom sites supported on polymers, metal-organic frameworks (MOFs), or 2D materials. researchgate.net These systems promise enhanced stability, recyclability, and potential for use in continuous flow reactors. hes-so.ch

Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis and electrosynthesis are gaining prominence as green alternatives that allow C–S bond formation under exceptionally mild conditions, often at room temperature, minimizing thermal degradation of sensitive substrates. acs.org

Novel Coupling Paradigms: Beyond traditional cross-coupling with aryl halides, strategies such as decarbonylative coupling from thioesters and the use of aryl alcohols as arylation reagents are expanding the scope of accessible starting materials. nih.govnih.gov

These advanced synthetic methods could be pivotal in utilizing this compound not just as a thiol component but also through reactions at its bromine-substituted position to create complex diaryl or aryl alkyl thioethers.

| Catalytic System | Metal/Catalyst | Typical Substrates | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Buchwald-Hartwig/Migita Coupling | Palladium | Aryl Halides/Triflates + Thiols | High efficiency, broad substrate scope. thieme-connect.comacsgcipr.org | Cost and toxicity of palladium. acsgcipr.org |

| Ullmann-type Coupling | Copper | Aryl Halides + Thiols | Lower cost, sustainable alternative to Pd. acsgcipr.org | Often requires higher temperatures and stronger bases. acsgcipr.org |

| Base-Metal Catalysis | Nickel, Cobalt, Iron | Aryl Halides/Pseudohalides + Thiols | Economical and earth-abundant metals. acsgcipr.org | Catalyst sensitivity and substrate scope can be limited. |

| Photoredox Catalysis | Ruthenium, Iridium, Organic Dyes | Aryl Halides/Diazonium Salts + Thiols | Extremely mild conditions, high functional group tolerance. | Requires specialized photoreactor setup. |

| Single-Atom Catalysis | Isolated metal atoms (e.g., Ni, Pd) on supports (MOFs, C3N4) | Aryl Halides + Thiols | Maximum atom efficiency, high activity, recyclability. researchgate.nethes-so.ch | Catalyst synthesis and stability can be complex. hes-so.ch |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique arrangement of functional groups in this compound offers fertile ground for discovering novel reactivity. Future research should focus on how these groups interact and influence each other's chemical behavior.

Orthogonal Reactivity: A key area of exploration is the selective functionalization of the thiol and bromide positions. The thiol group can undergo nucleophilic substitution or addition, while the C-Br bond is a prime site for transition-metal-catalyzed cross-coupling. Developing orthogonal conditions to modify one site without affecting the other would establish this molecule as a powerful building block for complex molecular architectures.

Oxidation of Sulfur Centers: The presence of two sulfur atoms (thiol and methylthio) opens up possibilities for selective oxidation. Oxidation of the methylthio group to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the ring and introduce a hydrogen-bond acceptor. Similarly, the thiol can be oxidized to a disulfide, creating a dynamic covalent bond that is responsive to redox stimuli.

Intramolecular Cyclization: The ortho-disposition of the reactive groups could facilitate novel intramolecular cyclization reactions. For instance, under specific catalytic conditions, coupling could occur between the thiol and the methyl group (via C-H activation) or lead to the formation of substituted benzothiophene (B83047) derivatives, which are important scaffolds in medicinal chemistry. nih.gov

Coordination Chemistry: The soft sulfur donors of the thiol and methylthio groups can act as a bidentate ligand for soft metal ions. wikipedia.org Exploring the coordination chemistry of this compound could lead to new catalysts or sensor materials where the metal binding properties are modulated by the electronic effects of the bromine atom.

Integration of this compound in Advanced Functional Material Design

The structural features of this compound make it an attractive candidate for the design of advanced functional materials. Its integration into polymers, self-assembled systems, and porous materials could yield materials with unique properties.

High-Performance Polymers: Poly(phenylene sulfide)s and other polythioethers are known for their high thermal stability and chemical resistance. The thiol group of this compound can be used in step-growth polymerization or in thiol-ene photopolymerization to create crosslinked networks. nih.govbeilstein-journals.org Such polymers would have a high refractive index due to the sulfur and bromine content, making them suitable for optical applications. The bromine atom also serves as a latent functional handle for post-polymerization modification.

Self-Assembled Monolayers (SAMs): The thiol group provides a robust anchor for binding to gold and other noble metal surfaces. nih.gov SAMs of this compound could be used to precisely modify the surface properties of electrodes, nanoparticles, and sensors. The dipole moment and steric profile of the molecule would dictate the packing and electronic characteristics of the monolayer.

Functional Porous Materials: As a linker in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), this compound offers multiple points of functionality. researchgate.net The thiol could coordinate to metal nodes in MOFs, while the aromatic ring forms the structural backbone. The pendant bromo and methylthio groups would decorate the pores of the resulting framework, imparting specific chemical properties for applications in gas storage, separation, or catalysis.

Potential for Expanded Utility in Academic and Industrial Chemical Research

The potential applications of this compound and its derivatives span numerous sectors of the chemical industry, from pharmaceuticals to electronics.

Medicinal Chemistry: Thiol-containing compounds are used as antioxidants, chelating agents, and enzyme inhibitors. nih.gov The thiophene (B33073) ring, a related sulfur heterocycle, is a privileged scaffold found in numerous FDA-approved drugs. nih.gov this compound provides a unique, non-planar scaffold that can be elaborated into libraries of compounds for drug discovery. The bromine atom allows for the facile introduction of diverse substituents via cross-coupling to probe structure-activity relationships.

Agrochemicals: Many successful herbicides and fungicides are halogenated, sulfur-containing aromatic compounds. The unique substitution pattern of this compound makes it a compelling starting point for the synthesis of new agrochemical candidates.

Niche Chemical Intermediates: In academic research, this molecule could serve as a versatile starting material for the total synthesis of complex natural products or as a precursor to specialized ligands for asymmetric catalysis. Its commercial availability could spur innovation in synthetic methodology, where its distinct reactivity could be used to develop new chemical transformations.

Q & A

Basic Research Question

- ¹H NMR : The methyl group at C2 appears as a singlet (~δ 2.5 ppm), while aromatic protons at C4 and C5 show coupling patterns (J ≈ 3–5 Hz) due to thiophene ring conjugation.

- ¹³C NMR : The brominated carbon (C3) resonates at ~δ 115–120 ppm, distinct from non-brominated positions.

- IR : A sharp S–H stretch (~2550 cm⁻¹) confirms the thiol group .

Advanced Research Question

Advanced 2D NMR techniques (COSY, HSQC) resolve overlapping signals in crowded spectra. For example, NOESY correlations between the methyl group (C2) and adjacent aromatic protons confirm substitution patterns. High-resolution mass spectrometry (HRMS) with isotopic peak analysis (²⁹Si/³⁵Cl interference checks) validates molecular formula .

What are the key challenges in achieving cross-coupling reactions (e.g., Suzuki, Stille) with this compound?

Advanced Research Question

The steric hindrance from the methyl group at C2 and the electron-withdrawing bromine at C3 reduce reactivity in palladium-catalyzed couplings. Optimized conditions include:

- Ligand design : Bulky ligands (e.g., XPhos) enhance catalytic turnover by mitigating steric effects.

- Solvent effects : DMF or THF improves solubility of arylboronic acid partners.

- Temperature : Reactions at 80–100°C overcome activation barriers, with yields reaching 60–75% .

How do contradictory reports on the compound’s biological activity arise, and how can they be resolved?

Advanced Research Question

Discrepancies in antimicrobial or cytotoxic activity studies often stem from:

- Impurity profiles : Trace thiol oxidation products (e.g., disulfides) may skew bioassay results. Purity validation via HPLC-MS is essential.

- Assay conditions : Variations in cell line viability protocols (e.g., MTT vs. resazurin assays) impact IC₅₀ values. Standardized OECD guidelines for in vitro testing are recommended .

What methodologies are effective for analyzing degradation products of this compound under oxidative conditions?

Advanced Research Question

- LC-QTOF-MS : Identifies sulfonic acid derivatives and brominated byproducts.

- EPR spectroscopy : Detects radical intermediates (e.g., thiyl radicals) during photodegradation.

- Kinetic studies : Pseudo-first-order rate constants () quantify degradation pathways in UV/H₂O₂ systems .

How can computational tools predict the reactivity of this compound in polymer synthesis?

Advanced Research Question

DFT-based Fukui indices predict electrophilic/nucleophilic sites for copolymerization. For example, the bromine atom’s high electrophilicity facilitates nucleophilic aromatic substitution (SNAr) with diamines, forming conductive polymers. Molecular dynamics simulations model chain packing and π-π stacking interactions in thin films .

What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.